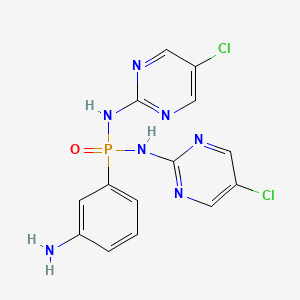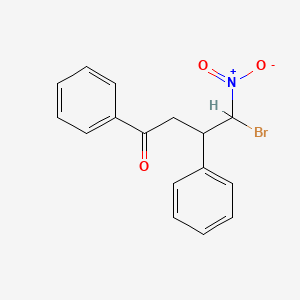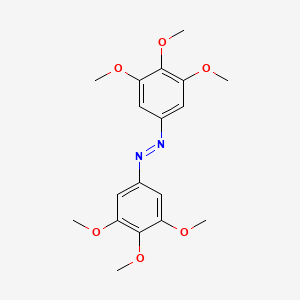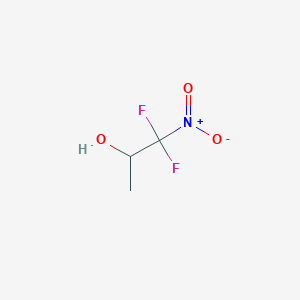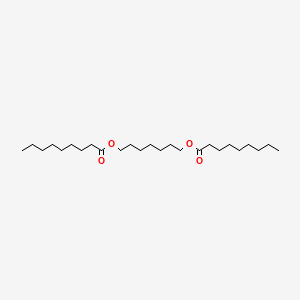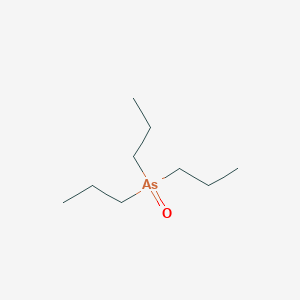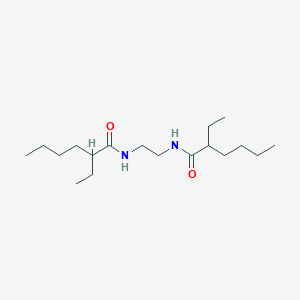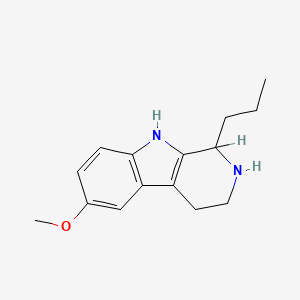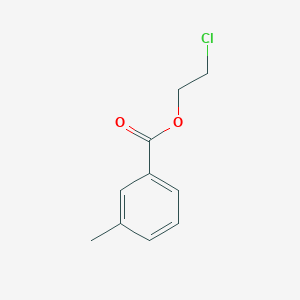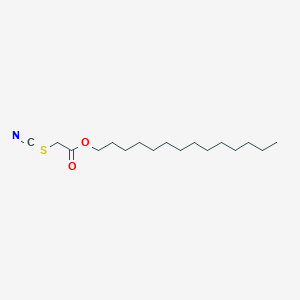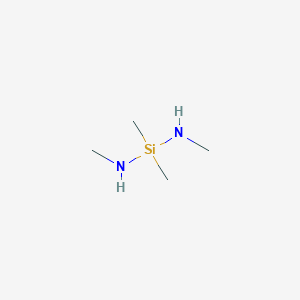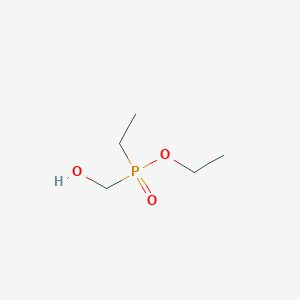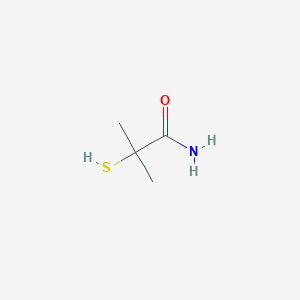
Propanamide, 2-mercapto-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-mercaptopropanamide is an organic compound that features a thiol group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-mercaptopropanamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-mercaptopropanoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 2-methyl-2-mercaptopropanamide may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-mercaptopropanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
2-methyl-2-mercaptopropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-mercaptopropanamide involves its interaction with molecular targets through its thiol and amide groups. For example, as a metallo-β-lactamase inhibitor, it chelates to the active site zinc ions via the thiol group and interacts with catalytically important residues, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
2-mercaptopropanoic acid: Similar structure but lacks the amide group.
2-methyl-2-mercaptopropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-methyl-2-mercaptopropanamide is unique due to the presence of both a thiol and an amide group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in various applications, particularly in medicinal chemistry as a potential inhibitor of antibiotic resistance enzymes .
Properties
CAS No. |
6345-96-6 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
2-methyl-2-sulfanylpropanamide |
InChI |
InChI=1S/C4H9NOS/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) |
InChI Key |
ABYMGZBIRXNEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


